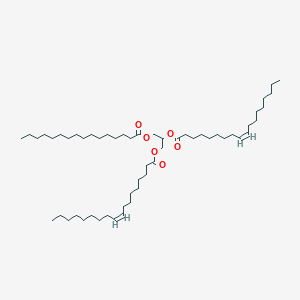
1,2-Dioleoyl-3-palmitoylglycerol
Descripción general
Descripción
1,2-Dioleoyl-3-palmitoylglycerol is a type of triacylglycerol where the acyl groups at positions 1 and 2 are specified as oleoyl while that at position 3 is specified as palmitoyl . It is also known by other names such as Glycerol dioleate palmitate, Palmitodiolein, Palmitoyl-dioleylglycerol, and others .
Synthesis Analysis
The synthesis of 1,3-dioleoyl-2-palmitoylglycerol (OPO) has been reported in a three-step method. The first step involves the synthesis of vinyl oleate by transvinylation between vinyl acetate and oleic acid. This is then reacted with glycerol at 35 °C for 8 hours using 10% (w/v) Novozym 435 to synthesize 1,3-diolein. Finally, OPO is chemically synthesized by reacting purified 1,3-diolein with palmitic acid .
Molecular Structure Analysis
The molecular structure of 1,2-Dioleoyl-3-palmitoylglycerol is characterized by the presence of oleoyl groups at positions 1 and 2 and a palmitoyl group at position 3 .
Chemical Reactions Analysis
1,2-Dioleoyl-3-palmitoylglycerol is a triglyceride and its reactions are typical of this class of compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2-Dioleoyl-3-palmitoylglycerol emulsions can be influenced by the addition of proteins and minerals. For instance, adding Ca2+ can destabilize the emulsion, as shown by the increase in particle size index .
Aplicaciones Científicas De Investigación
1. Detection and Quantification of Adulterants in Coconut Oil Palmitodiolein is used in the detection and quantification of adulterants in coconut oil . A HPLC method has been developed to detect and quantify the degree of adulteration of coconut oil with palmolein and palm kernel oil based on triglyceride structure . The area ratio of dipalmitoyl-monoolein: trilaurin was chosen as detection index for quantifying adulteration of coconut oil with palmolein .
Biomedical Applications
Polyampholyte polymers, which can be made from Palmitodiolein, have multiple biomedical applications . These include tissue engineering, cryopreservation, and drug delivery . The tunable properties of polyampholytes, such as mechanical properties, nonfouling characteristics, swelling due to changes in pH or salt concentration, and drug delivery capability, make them suitable for these applications .
Proteolytic Enzymes in Molecular Biology
While not directly mentioned, Palmitodiolein, as a type of triglyceride, could potentially be involved in the production of proteolytic enzymes used in molecular biology . Proteases are extensively applied enzymes in several sectors of industry and biotechnology, and numerous research applications require their use .
Direcciones Futuras
The synthesis of 1,3-dioleoyl-2-palmitoylglycerol (the most abundant triacyl glycerol in human milk fat) and its benefits to infants when it is added in infant formulas have been the focus of research over the last 20 years. Future research trends for efficient OPO synthesis are also being explored .
Mecanismo De Acción
Palmitodiolein, also known as Glycerol dioleate palmitate, Triglyceride OOP, Triglyceride POO, or 1,2-Dioleoyl-3-palmitoylglycerol, is a triacylglycerol found in vegetable oils . This article aims to provide a comprehensive overview of the mechanism of action of Palmitodiolein, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It’s known that palmitodiolein is a triacylglycerol, a type of lipid that plays crucial roles in various biological processes
Biochemical Pathways
The biochemical pathways affected by Palmitodiolein are not well-established. Given its nature as a triacylglycerol, it may be involved in lipid metabolism and other related pathways. More research is needed to summarize the affected pathways and their downstream effects .
Result of Action
The molecular and cellular effects of Palmitodiolein’s action are not well-defined. As a triacylglycerol, it may have roles in energy storage, membrane structure, and signaling. The specific effects of palmitodiolein on these processes are yet to be determined .
Propiedades
IUPAC Name |
[3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H102O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h25-28,52H,4-24,29-51H2,1-3H3/b27-25-,28-26- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFISYPWOVQNHLS-LBXGSASVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H102O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601302803 | |
| Record name | 1,2-Dioleoyl-3-palmitoylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601302803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
859.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Palmito-1,2-diolein | |
CAS RN |
2190-30-9, 27071-84-7 | |
| Record name | 1,2-Dioleoyl-3-palmitoylglycerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2190-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Palmito-1,2-diolein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002190309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycerol dioleate palmitate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027071847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dioleoyl-3-palmitoylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601302803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-PALMITO-1,2-DIOLEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDE56N1T4L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



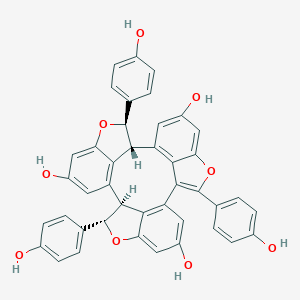


![4-[Ethyl-[(4-methoxyphenyl)methyl]amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate](/img/structure/B16343.png)


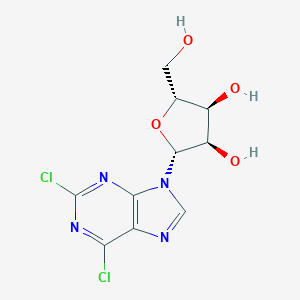
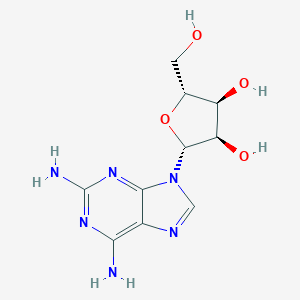

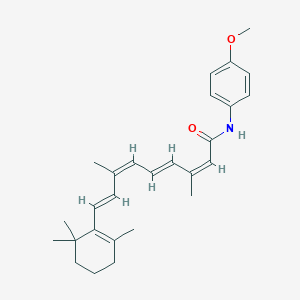
![Methyl 2-Chloro-3-[4-(1-methylcyclohexylmethoxy)phenyl] Propionate](/img/structure/B16363.png)


